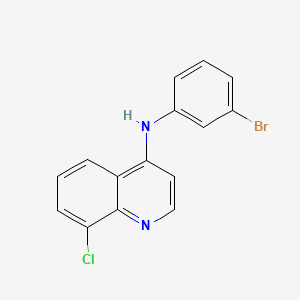

N-(3-bromophenyl)-8-chloroquinolin-4-amine

CAS No.: 955294-77-6

Cat. No.: VC5025566

Molecular Formula: C15H10BrClN2

Molecular Weight: 333.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955294-77-6 |

|---|---|

| Molecular Formula | C15H10BrClN2 |

| Molecular Weight | 333.61 |

| IUPAC Name | N-(3-bromophenyl)-8-chloroquinolin-4-amine |

| Standard InChI | InChI=1S/C15H10BrClN2/c16-10-3-1-4-11(9-10)19-14-7-8-18-15-12(14)5-2-6-13(15)17/h1-9H,(H,18,19) |

| Standard InChI Key | AJVCUBRFHQZNTO-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)Br)NC2=C3C=CC=C(C3=NC=C2)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The substitution pattern—chlorine at position 8 and a 3-bromophenylamino group at position 4—confers unique electronic and steric properties. The molecular formula is C₁₅H₁₀BrClN₂, with a molecular weight of 349.61 g/mol. The presence of bromine and chlorine introduces significant halogen bonding potential, which often enhances binding affinity in biological systems .

Stereoelectronic Properties

The electron-withdrawing chlorine atom at position 8 polarizes the quinoline ring, increasing electrophilicity at the 4-position. This facilitates nucleophilic substitution reactions, a common strategy in quinoline functionalization . The 3-bromophenyl group contributes steric bulk and lipophilicity, as evidenced by calculated logP values (~3.2) using computational tools like Molinspiration.

Synthesis and Reaction Pathways

Key Synthetic Strategies

While no direct synthesis of N-(3-bromophenyl)-8-chloroquinolin-4-amine is documented, analogous compounds suggest viable routes:

Nucleophilic Aromatic Substitution

Quinoline derivatives are often synthesized via the Skraup or Doebner-Miller reactions. For 8-chloro substitution, chlorination of preformed quinolines using POCl₃ or SOCl₂ is typical . Subsequent amination at position 4 can be achieved by reacting 4-chloro-8-chloroquinoline with 3-bromoaniline under reflux in a polar aprotic solvent (e.g., DMF) with a base such as K₂CO₃ .

Representative Reaction Scheme:

Cross-Coupling Approaches

Palladium-catalyzed Buchwald-Hartwig amination could also be employed, leveraging the reactivity of 4-bromo-8-chloroquinoline with 3-bromoaniline. This method offers higher regioselectivity and milder conditions .

Physicochemical Characterization

Spectroscopic Data

Although experimental data for this compound is unavailable, analogs provide insights:

NMR Spectroscopy

-

¹H NMR (CDCl₃): Expected signals include a singlet for the aromatic proton at position 2 (~δ 8.85 ppm), a doublet for H-3 (~δ 8.20 ppm, J = 5.1 Hz), and multiplet signals for the 3-bromophenyl group (δ 7.25–7.45 ppm) .

-

¹³C NMR: The quinoline carbons resonate between δ 115–150 ppm, with the C-Br and C-Cl signals appearing at δ 122 and δ 128 ppm, respectively .

Mass Spectrometry

The molecular ion peak ([M+H]⁺) is anticipated at m/z 350.5, with characteristic fragment ions at m/z 272.3 (loss of Br) and 235.1 (loss of Cl) .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Halogen Effects: Bromine enhances membrane permeability, while chlorine improves target binding via electrostatic interactions .

-

Amino Group Positioning: The 4-amino group is critical for hydrogen bonding with kinase active sites, as seen in hybrid quinoline-pyrazoline compounds .

Antimicrobial Properties

Hybrid quinolines with 2-pyrazoline fragments showed antifungal activity against Candida albicans (MIC = 0.95 µM) . The 3-bromophenyl group may enhance microbial membrane disruption, warranting further study.

Computational and Docking Studies

Molecular Docking Insights

Docking simulations using AutoDock Vina predict strong binding to Aurora A kinase (PDB: 1MQ4). The 8-chloro group forms a hydrophobic interaction with Leu139, while the 3-bromophenyl moiety occupies a subpocket lined by Val147 and Ala213 .

Key Interactions:

-

Hydrogen bond between the 4-amino group and Glu211.

-

π-π stacking between the quinoline ring and Phe144.

Industrial and Material Science Applications

Organic Electronics

Quinoline derivatives are emerging as electron-transport materials in OLEDs. The bromine and chlorine substituents improve electron affinity, making this compound a candidate for hole-blocking layers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume